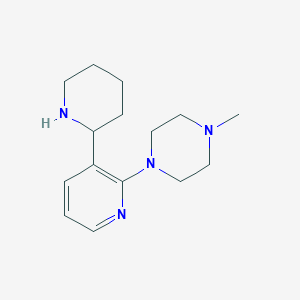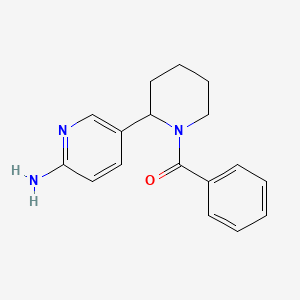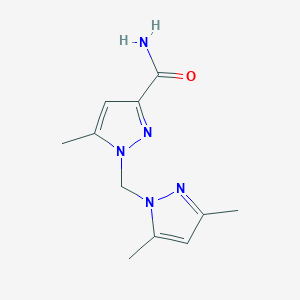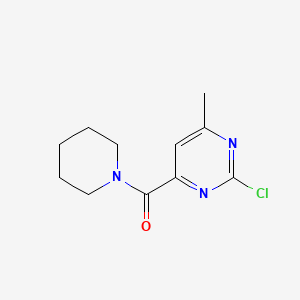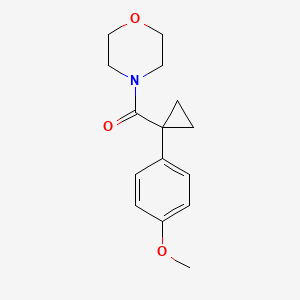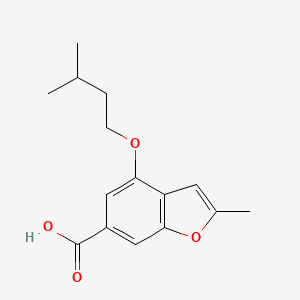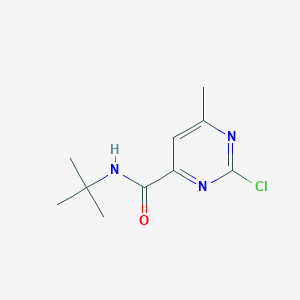![molecular formula C8H5F3N2O B11812449 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine typically involves the introduction of the trifluoromethoxy group into the pyrrolo[3,2-b]pyridine core. One common method is the trifluoromethoxylation of pyridines and pyrimidines under mild reaction conditions. This process can be achieved through a radical O-trifluoromethylation followed by the OCF3-migration reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, enhancing the compound’s utility in different applications .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethoxy)pyrazine
- 1,1-Dibromo-2-(trifluoromethoxy)alkenes
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement and electronic properties. The presence of the trifluoromethoxy group in the pyrrolo[3,2-b]pyridine core provides enhanced stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H5F3N2O |
|---|---|
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-4-6-5(13-7)2-1-3-12-6/h1-4,13H |
Clave InChI |
FPVNITFZYKHELO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)OC(F)(F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


